molecular formula C28H29N3O4 B2829353 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1031994-30-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2829353
CAS No.: 1031994-30-5
M. Wt: 471.557
InChI Key: SSJGARDTIKHUGZ-UHFFFAOYSA-N
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Description

The target compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide, features a multifunctional indole-2-carboxamide scaffold. Key structural elements include:

  • Indole core: Substituted at position 5 with a methyl group and at position 3 with a 3-methylbenzamido moiety.
  • Functional groups: The 3-methylbenzamido group enhances lipophilicity, while the dimethoxyphenethyl chain may influence receptor binding or catalytic activity, as seen in alkaloid analogues .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-17-6-5-7-20(14-17)27(32)31-25-21-15-18(2)8-10-22(21)30-26(25)28(33)29-13-12-19-9-11-23(34-3)24(16-19)35-4/h5-11,14-16,30H,12-13H2,1-4H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJGARDTIKHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonamide group: This step often involves the reaction of the thieno[3,2-c]pyridine core with sulfonyl chlorides under basic conditions.

    Functionalization of the aromatic ring:

    Addition of the propionyl group: This can be done using acylation reactions, such as the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C23H28N2O3
  • Molecular Weight : 396.48 g/mol

Pharmacological Research

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including receptors involved in neuropharmacology.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to exhibit significant antioxidant properties, reducing oxidative stress markers in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.

Cancer Research

The compound has shown promise in cancer research due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Data Table: Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionObserved Effects
Breast CancerInhibition of cell cycle progressionReduced tumor growth
Lung CancerInduction of apoptosisIncreased cell death
Colon CancerModulation of inflammatory pathwaysDecreased metastasis

Kynurenine Pathway Modulation

The compound's structure suggests it may influence the tryptophan-kynurenine metabolic pathway, which is implicated in various diseases, including depression and autoimmune disorders.

Insights from Recent Research

Recent studies have indicated that compounds similar to this compound can modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in this pathway. By inhibiting IDO, these compounds may help restore normal kynurenine metabolism and improve immune responses.

Antioxidant Activity

Research has highlighted the antioxidant properties of this compound, which could be beneficial in mitigating oxidative stress-related conditions.

Summary of Findings

  • Mechanism : Scavenging free radicals and reducing lipid peroxidation.
  • Potential Applications : Treatment of conditions associated with oxidative stress, such as cardiovascular diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The 3,4-dimethoxyphenethyl chain in the target compound enhances solubility in polar solvents compared to non-methoxy analogues (e.g., benzoylphenyl in ). This aligns with the hygroscopic nature of dimethoxy-substituted intermediates .
  • Methyl vs. Fluoro Substituents : The 5-methyl group in the target compound likely increases lipophilicity (logP) relative to 5-fluoro analogues (e.g., compound 3 in ), impacting membrane permeability.
  • 37.5% in compound 3 ).

Spectroscopic and Analytical Comparisons

  • NMR :
    • The target’s 3-methylbenzamido group would exhibit aromatic protons at δ 7.3–7.6 ppm (similar to compound 3 ), while the dimethoxyphenethyl chain shows singlet methoxy signals near δ 3.8 ppm .
    • Indole NH protons are typically deshielded (δ 11.7–12.3 ppm), as seen in compound 35b .
  • Mass Spectrometry : Expected [M+H]+ for the target (C29H32N3O5+) is ~526.2, distinct from fluoro- or chloro-substituted indoles (e.g., 359.1 in , 372.4 in ).

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C23H28N2O4
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

The presence of the indole nucleus and various functional groups suggests a potential for diverse biological activities.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting various enzymes involved in cell cycle regulation and apoptosis.

Mechanism of Action :

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in tumor growth.
  • Modulation of signaling pathways related to cell survival.

Antimicrobial Activity

Research has demonstrated that compounds with indole scaffolds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study :
In a study comparing several indole derivatives, it was found that those with modifications similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatoryPotential

Detailed Research Findings

  • Anticancer Studies : A study published in 2021 highlighted the efficacy of indole derivatives in inhibiting tumor growth in vitro and in vivo models. The compound demonstrated a dose-dependent response in reducing cell viability across various cancer cell lines .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of similar compounds against a range of pathogens. The results indicated that the compound could effectively inhibit bacterial growth, particularly against resistant strains .
  • Anti-inflammatory Potential : Preliminary data suggest that this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Further studies are required to elucidate this mechanism .

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